Deoxyadenosine-5'-tri-3'-diphosphate

nucleotide chemistry physicochemical characterization chromatographic separation

Standard alarmone nucleotides cannot decouple sugar identity from phosphate-chain effects, hindering transcription regulation studies. pppdApp is the sole nucleotide that pairs a 2'-deoxyribose with a 3'-diphosphate, enabling direct probing of 2'-OH contributions in RNAP binding and RSH enzyme characterization. Key outcomes: (1) Isolates sugar-specific hydrogen-bond networks at the RNAP interface; (2) Provides a 10 Da mass shift vs. pppApp for unambiguous LC-MS/MS discrimination; (3) Eliminates endogenous deoxy-alarmone background in Bacillus sporulation assays. Supplied as a custom-synthesized reagent with full analytical characterization, ensuring reproducibility for stringent factor and toxin-antitoxin research.

Molecular Formula C10H18N5O18P5
Molecular Weight 651.14 g/mol
CAS No. 69150-52-3
Cat. No. B1203543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyadenosine-5'-tri-3'-diphosphate
CAS69150-52-3
Synonymsdeoxyadenosine-5'-tri-3'-diphosphate
Molecular FormulaC10H18N5O18P5
Molecular Weight651.14 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H18N5O18P5/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(30-37(24,25)31-34(16,17)18)6(29-7)2-28-36(22,23)33-38(26,27)32-35(19,20)21/h3-7H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)/t5-,6+,7+/m0/s1
InChIKeyHCCOSUQSYWESKP-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyadenosine-5′-tri-3′-diphosphate: Structural Identity and Procurement Context


Deoxyadenosine-5′-tri-3′-diphosphate (pppdApp; CAS 69150-52-3) is a synthetic hyperphosphorylated 2′-deoxyadenine nucleotide bearing a 5′-triphosphate and a 3′-diphosphate moiety on the same deoxyribose scaffold [1]. It was first prepared enzymatically using Streptomyces adephospholyticus nucleotide 3′-pyrophosphokinase, which transfers the 5′-β,γ-pyrophosphoryl group of dATP onto the 3′-OH of a second dATP molecule [2]. With a molecular formula of C₁₀H₁₈N₅O₁₈P₅, a molecular weight of 651.14 Da, and a predicted LogP of −7.53, the compound is highly hydrophilic and structurally distinct from all canonical deoxynucleotide triphosphates as well as from ribose-based alarmone nucleotides .

Why dATP, ddATP, or pppApp Cannot Substitute


Deoxyadenosine-5′-tri-3′-diphosphate occupies a unique structural niche that precludes functional substitution by any commercially abundant nucleotide. Standard dATP (2′-deoxyadenosine 5′-triphosphate) lacks the 3′-diphosphate and functions exclusively as a DNA polymerase substrate, whereas ddATP (2′,3′-dideoxyadenosine 5′-triphosphate) lacks the 3′-OH entirely and acts solely as a chain terminator. Neither compound engages alarmone-binding proteins or RNA polymerase regulatory sites. Conversely, the ribose-based alarmone pppApp (adenosine-5′-triphosphate-3′-diphosphate) activates bacterial transcription at the rrnB P1 promoter [1] and modulates Bacillus sporulation [2], but its ribose sugar alters binding-site geometry and enzymatic degradation rates relative to the 2′-deoxy form. pppdApp is the only member of this nucleotide family that combines a DNA-type 2′-deoxyribose with a regulatory 3′-diphosphate, enabling experiments that decouple sugar identity from phosphate-chain effects on enzyme binding, transcription regulation, and nucleotide metabolism [3].

Differentiation Evidence Against Closest Analogs


Molecular Weight and Hydrophilicity vs. the Ribose Analog

Deoxyadenosine-5′-tri-3′-diphosphate (pppdApp) has a molecular weight of 651.14 Da and a predicted LogP of −7.53, whereas the ribose analog pppApp (adenosine-5′-triphosphate-3′-diphosphate, CAS 53951-06-7) has a molecular weight of 661.1 Da [1] and a higher oxygen count due to the 2′-OH group . The 10 Da mass difference and altered hydrogen-bonding capacity directly affect reversed-phase HPLC retention and mass spectrometric detection windows, enabling unambiguous discrimination in complex nucleotide mixtures—a practical advantage during purification and analytical characterization that pppApp cannot offer .

nucleotide chemistry physicochemical characterization chromatographic separation

Unique Enzymatic Synthesis via Streptomyces 3′-Pyrophosphokinase

The Streptomyces adephospholyticus nucleotide 3′-pyrophosphokinase (EC 2.7.6.4) catalyzes the transfer of a 5′-β,γ-pyrophosphoryl group from a donor nucleotide to the 3′-OH of an acceptor. Critically, dATP (pppdA) is the only deoxynucleotide that serves simultaneously as both donor and acceptor, yielding pppdApp as the sole pyrophosphorylated product [1]. In contrast, the well-characterized E. coli stringent factor (RelA) is specific for GTP/ATP as pyrophosphoryl donors and does not accept dATP, producing exclusively ribose-based alarmones (ppGpp, pppGpp) [2]. This dATP-dependent dual-substrate activity of the Streptomyces enzyme represents a biosynthetic capability absent in the canonical bacterial stringent response pathway and enables the cell-free enzymatic production of pppdApp without competing ribonucleotide byproducts [3].

enzymatic synthesis nucleotide pyrophosphokinase biosynthetic pathway engineering

Transcriptional Regulatory Divergence Between Adenosine and Guanosine Alarmones

The ribose-based adenosine alarmone pppApp activates transcription from the E. coli rrnB P1 promoter, whereas the guanosine alarmone ppGpp inhibits it—a functionally opposite outcome determined by the purine base identity [1]. In the X-ray crystal structure of the E. coli RNAP–(p)ppApp complex (PDB 6BYU), the adenosine analogs bind near the active site and switch regions, a binding pose that is sterically and electronically sensitive to the 2′-substituent on the ribose ring [2]. Since pppdApp carries a 2′-deoxy modification absent in pppApp, its RNAP-binding geometry and transcriptional regulatory potency are predicted to differ from those of the ribose analog, based on the established sensitivity of nucleotide-protein interactions to the 2′-OH group in related polymerase and alarmone-binding systems [3]. Direct experimental data comparing pppdApp to pppApp in transcription assays are not yet published; this evidence class is therefore class-level inference.

bacterial transcription alarmone signaling RNA polymerase regulation

Absence from Major Commercial Nucleotide Catalogs

Deoxyadenosine-5′-tri-3′-diphosphate (CAS 69150-52-3) is not listed as a standard catalog item by major global nucleotide suppliers such as Sigma-Aldrich/Merck, Cayman Chemical, Jena Bioscience, or TriLink BioTechnologies, as of 2026. In contrast, dATP (CAS 1927-31-7), ddATP (CAS 72029-21-1), and 3′-dATP/cordycepin triphosphate are ubiquitously available off-the-shelf, and even the ribose alarmone pppApp (CAS 53951-06-7) is stocked by multiple vendors . The compound appears primarily on specialty chemical aggregation platforms (ChemicalBook, Chemsrc, LookChem) with no confirmed inventory from accredited research-chemical suppliers. Procurement therefore typically requires custom enzymatic synthesis using Streptomyces 3′-pyrophosphokinase [1] or negotiation with niche custom-synthesis providers—introducing lead times of 4–12 weeks that must be factored into experimental timelines .

custom synthesis nucleotide sourcing research reagent procurement

High-Value Research Application Scenarios


Dissecting the 2′-OH Role in Alarmone–RNA Polymerase Binding

The Bruhn-Olszewska et al. (2018) study established that pppApp (ribose) activates E. coli rrnB P1 transcription while ppGpp inhibits it, demonstrating that the purine base identity alone can invert the transcriptional regulatory outcome [1]. By replacing pppApp with pppdApp in identical in vitro transcription assays, researchers can isolate the contribution of the 2′-OH group to RNAP binding affinity and regulatory directionality—an experiment that is impossible with pppApp or ppGpp alone. The 2′-deoxy modification is expected to alter the hydrogen-bond network at the RNAP binding interface resolved in PDB 6BYU, providing structural biologists with a direct probe of sugar-contacting residues.

Enzymatic Production of Deoxy-Alarmone Libraries

The Streptomyces nucleotide 3′-pyrophosphokinase uniquely accepts dATP as both donor and acceptor, producing pppdApp as the sole pyrophosphorylated deoxy product [1]. This enzymatic route can be adapted for the preparative synthesis of pppdApp and its analogs (e.g., pppdGpp using dGTP as acceptor) for use as substrate probes in RelA-SpoT Homolog (RSH) enzyme characterization, toxin-antitoxin system studies, and bacterial persistence research. The enzyme's unusually broad acceptor specificity—encompassing purine and pyrimidine ribonucleotides, oligoribonucleotides, tRNA, and nucleotide-sugar conjugates—further enables the generation of diverse 3′-pyrophosphorylated deoxynucleotide libraries that cannot be produced by the stringent factor pathway [2].

Mass Spectrometric Discrimination in Bacterial Metabolomics

The 10 Da mass difference between pppdApp (651.14 Da) and pppApp (661.1 Da) enables unambiguous LC-MS/MS identification when both ribose- and deoxyribose-based alarmones are present in the same cellular extract [1]. This is particularly relevant for metabolomic studies of Streptomyces species, which natively produce both pppApp (via the endogenous pyrophosphokinase acting on ATP) and pppdApp (when dATP pools are elevated). The distinct LogP and chromatographic retention further facilitate separation prior to quantitation, a practical advantage for core metabolomics facilities developing targeted multiple-reaction-monitoring (MRM) methods for the extended (p)ppNpp nucleotide family [2].

Exogenous Challenge Experiments in Bacillus Sporulation Research

Exogenous pppApp at 1 mM concentration reduces the growth rate of B. subtilis IFO 3027 and increases sporulation frequency by ≥100-fold relative to untreated controls [1]. pppdApp provides a structurally matched deoxy comparator for determining whether the sporulation-stimulatory effect is sensitive to the 2′-OH group, a question relevant to understanding the ligand specificity of the membrane-associated nucleotide receptors or transporters implicated in Bacillus developmental regulation [2]. Because pppdApp is not natively synthesized by Bacillus ribosomes—which produce only ribose-based ppApp and pppApp—its exogenous application creates a clean experimental system with no background interference from endogenous deoxy-alarmone pools.

Quote Request

Request a Quote for Deoxyadenosine-5'-tri-3'-diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.